1-(3-Bromobenzoyl)-2-methylpiperazine

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Researchers needing a versatile piperazine scaffold for fragment-based drug discovery often face limited options for chemoselective late-stage functionalization. This compound solves that with a free N4 secondary amine enabling direct sulfonylation, reductive amination, or urea formation without protecting-group manipulation, while the meta-bromine provides a reactive handle for palladium-catalyzed cross-coupling. - Single N-acylation leaves N4 free for rapid analog library synthesis (10-100+ compounds). - Meta-Br undergoes oxidative addition under milder conditions than chloro analogs, improving Suzuki/Buchwald yields. - Computed XLogP3 1.9, TPSA 32.3 Ų, and 1 H-bond donor keep lead series within drug-like space.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 1240569-66-7
Cat. No. B6332284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzoyl)-2-methylpiperazine
CAS1240569-66-7
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
InChIKeyIVDRHFORCYXHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 1-(3-Bromobenzoyl)-2-methylpiperazine


1-(3-Bromobenzoyl)-2-methylpiperazine (CAS 1240569-66-7), systematically named (3-bromophenyl)(2-methylpiperazin-1-yl)methanone [1], is a synthetic N-acylpiperazine derivative with molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.16 g·mol⁻¹ . The compound features a piperazine ring mono-acylated at the N1 position with a 3-bromobenzoyl moiety and carries a methyl substituent at the C2 position of the piperazine ring, leaving the N4 secondary amine free [1]. This structural arrangement distinguishes it from 1,4-disubstituted piperazine analogs and positions it as a versatile intermediate for further derivatization at the free amine site. Predicted physicochemical descriptors include an XLogP3 of 1.9, a single hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 32.3 Ų, and one rotatable bond [1]. The compound is commercially available from multiple specialty chemical suppliers, typically at purities of 95% or 98% .

Why This Compound Cannot Be Freely Substituted in Lead Optimization


The 2-methylpiperazine scaffold bearing a 3-bromobenzoyl group at N1 occupies a narrow structural niche: the free secondary amine at N4 enables chemoselective downstream functionalization (e.g., sulfonylation, reductive amination, or urea formation) that is sterically and electronically inaccessible in the corresponding 4-methyl, 4-benzyl, or 4-acyl analogs [1]. Concurrently, the meta-bromine substituent on the benzoyl ring imparts distinct electronic properties and reactivity for cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to the ortho- and para-bromo regioisomers, with different steric demands that directly affect coupling efficiency and product profiles in library synthesis . Furthermore, replacing the bromine with chlorine (e.g., 1-(3-chlorobenzoyl)-2-methylpiperazine) alters both the leaving-group potential for metal-catalyzed transformations and the lipophilicity, LogP, and potential halogen-bonding interactions of the resulting analogs . These cumulative structural variations mean that generic substitution without empirical verification can lead to divergent pharmacokinetic properties, target engagement, or synthetic yields in a lead-optimization program [2].

Quantitative Differentiation Against Closest Structural Analogs


Free N4 Amine vs. 4-Methyl Substitution: Functionalization Capacity

The target compound 1-(3-bromobenzoyl)-2-methylpiperazine (CAS 1240569-66-7) retains a free secondary amine at the N4 position of the piperazine ring, as confirmed by its hydrogen bond donor count of 1 in computed descriptors [1]. This is in direct contrast to 1-(3-bromobenzoyl)-4-methylpiperazine (CAS 331274-67-0), where the N4 position is methyl-capped, yielding zero hydrogen bond donors . The presence of the N4-H enables regioselective derivatization reactions—such as sulfonamide formation, carbamate protection, or reductive amination—that are precluded in the 4-methyl analog. This difference directly impacts the accessible chemical space in library syntheses where the piperazine N4 is employed as a diversification point [2]. No head-to-head biological comparison data between these two compounds were identified in the public domain.

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Meta-Bromine vs. Ortho- and Para-Bromo Regioisomers: Cross-Coupling Reactivity

The target compound bears a bromine atom at the meta (3-) position of the benzoyl ring [1]. The ortho-bromo regioisomer (1-(2-bromobenzoyl)-2-methylpiperazine, CAS 1240565-31-4) and the para-bromo regioisomer (1-(4-bromobenzoyl)-2-methylpiperazine, CAS 1240565-51-8) differ in steric accessibility and electronic distribution of the C–Br bond, which modulates reactivity in palladium-catalyzed cross-coupling reactions . In Suzuki-Miyaura coupling, for example, the para-bromo isomer generally exhibits higher reactivity due to reduced steric hindrance, whereas the ortho-bromo isomer may experience steric shielding that lowers coupling yields. The meta-bromo position provides an intermediate steric environment that may be preferable for optimizing selectivity in sequential coupling strategies where both bromide and another leaving group are present [2]. No quantitative kinetic comparison data for the three regioisomers under identical coupling conditions were available from the searched sources.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Bromine vs. Chlorine Analog: Leaving-Group Potential and Lipophilicity

The target compound (MW = 283.16 g·mol⁻¹) contains an aryl-bromine substituent, whereas the direct chlorine analog (1-(3-chlorobenzoyl)-2-methylpiperazine, CAS 1240578-17-9) has a molecular weight of 238.71 g·mol⁻¹ [1]. The bromine atom provides enhanced leaving-group ability for transition-metal-catalyzed coupling (C–Br bond dissociation energy ≈ 71 kcal·mol⁻¹ vs. C–Cl ≈ 83 kcal·mol⁻¹, class-level values), enabling milder oxidative addition conditions [2]. On a predicted lipophilicity basis, the bromine analog has a higher XLogP3 of ~1.9, while the chlorine analog, based on class-level substitution effect (Δπ Br→Cl ≈ –0.71 for simple aromatics), is expected to be approximately 0.7 log units less lipophilic [1][3]. This difference may translate into distinct membrane permeability and metabolic stability profiles in cell-based assays, although direct comparative biological data for these two specific compounds are not currently available.

Medicinal Chemistry Halogen Bonding Physicochemical Profiling

Enantiomer Differentiation: Chiral Purity and Biological Relevance

The target compound CAS 1240569-66-7 is specified without stereochemical designation (racemic or undefined stereochemistry), whereas (2S)-1-(3-bromobenzoyl)-2-methylpiperazine (CAS 1567928-87-3) is the single (S)-enantiomer [1]. For chiral drug discovery programs, the enantiomeric identity is critical: the (S)- and (R)-enantiomers of 2-methylpiperazine derivatives have been shown to exhibit differential CCR5 antagonist activity in calcium mobilization assays, with some series achieving IC₅₀ values in the low-nanomolar range (e.g., compound 16: IC₅₀ = 3.2 nM, comparable to maraviroc) [2]. While no head-to-head enantiomer comparison data exist for the target compound specifically, the availability of the defined (S)-enantiomer (CAS 1567928-87-3) from specialty suppliers provides a benchmark for stereochemical quality control and biological evaluation, and purchasing a racemic or undefined mixture when a pure enantiomer is required would confound SAR interpretation [2].

Chiral Chemistry Enantioselective Synthesis Pharmaceutical Quality Control

Supplier Purity Specifications: 95% vs. 98% Grades for Downstream Use

The target compound is listed at two minimum purity tiers by commercial suppliers: 95% (e.g., AKSci, Fluorochem) and 98% (e.g., Leyan) . While in-class analogs (ortho-bromo, para-bromo, and 4-methyl derivatives) are also generally available at comparable purity ranges, the specific analytical certification accompanying each batch (HPLC, NMR, MS) is supplier-dependent and not directly comparable across vendors without side-by-side quality testing . The presence of the free secondary amine in the target compound makes it susceptible to oxidation and moisture absorption, and evidence from supplier storage specifications ("store long-term in a cool, dry place" ) suggests that hygroscopicity and chemical stability under ambient conditions may influence effective purity over time, compared with the more stable but synthetically constrained 4-methyl analog.

Quality Control Analytical Chemistry Procurement Specification

Predicted Physicochemical Profile: Benchmarking Against the 4-Methyl Analog

The target compound's computed physicochemical descriptors place it within favorable oral drug-like space: XLogP3 = 1.9, TPSA = 32.3 Ų, MW = 283.16, HBD = 1, HBA = 2, and rotatable bonds = 1 [1]. All parameters satisfy Lipinski's Rule of Five and Veber's oral bioavailability criteria (rotatable bonds ≤ 10; TPSA ≤ 140 Ų). For the 4-methyl analog (1-(3-bromobenzoyl)-4-methylpiperazine, CAS 331274-67-0), while the molecular weight and TPSA are similar, the absence of a hydrogen bond donor (HBD = 0 vs. 1) and the presence of an additional lipophilic methyl group may reduce aqueous solubility according to the general solubility equation [2]. No experimentally measured solubility or permeability data were found in the public domain for either compound.

ADME Prediction Drug-Likeness Physicochemical Profiling

Optimal Research and Industrial Use Cases


Scaffold for Parallel Library Synthesis via N4 Diversification

The free N4 secondary amine of 1-(3-bromobenzoyl)-2-methylpiperazine enables chemoselective late-stage functionalization using a wide range of electrophiles—acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination)—without protecting-group manipulation [1]. This contrasts with the N4-methyl-capped analog (CAS 331274-67-0), which is synthetically inert at that position. In fragment-based drug discovery campaigns, the target compound serves as a versatile core scaffold from which focused libraries of 10–100 analogs can be rapidly generated and screened against biological targets such as GPCRs (e.g., CCR5) or kinases, where 2-methylpiperazine derivatives have demonstrated significant activity .

Aryl Bromide Handle for Palladium-Catalyzed Cross-Coupling

The meta-bromine substituent on the benzoyl ring provides a reactive site for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed coupling reactions [1]. Compared to the chloro analog (CAS 1240578-17-9), the C–Br bond (~71 kcal·mol⁻¹ BDE) undergoes oxidative addition under milder conditions, potentially improving coupling yields and functional group tolerance [2]. Compared to the ortho-bromo isomer (CAS 1240565-31-4), the meta position avoids steric hindrance that can reduce coupling efficiency. This makes the compound a strategic intermediate for introducing aryl, heteroaryl, or amine diversity elements into the benzoyl ring of the piperazine scaffold.

Reference Compound for Chiral Method Development

The (S)-enantiomer (CAS 1567928-87-3) is commercially available from specialty suppliers . By acquiring both the racemic target compound (CAS 1240569-66-7) and the defined (S)-enantiomer, analytical chemists can develop chiral HPLC or SFC methods to separate enantiomers and assign absolute configuration. This is particularly relevant for 2-methylpiperazine-based drug candidates, where the biological activity of enantiomers can differ by >100-fold, as demonstrated for related CCR5 antagonist derivatives [3].

Building Block for Physicochemical Property Optimization

With a computed XLogP3 of 1.9, TPSA of 32.3 Ų, and a single hydrogen bond donor, the target compound resides in favorable drug-like chemical space [1]. When incorporated into a lead series as a core scaffold, it contributes moderate lipophilicity and polarity—parameters that can be further tuned through N4 and aryl modifications. This positions the compound as a starting point for optimizing solubility, permeability, and metabolic stability without exceeding Lipinski or Veber thresholds, particularly when compared to more lipophilic 4-alkyl analogs that may push logP values above 3.0 [4].

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